molecular formula C13H5ClF10N2 B2437412 1-(2-Chloro-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-1H-pyrazole CAS No. 2007909-19-3

1-(2-Chloro-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-1H-pyrazole

Cat. No.: B2437412
CAS No.: 2007909-19-3
M. Wt: 414.63
InChI Key: DEGRZTBNQNZPOM-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-1H-pyrazole (CAS: 2007909-19-3) is a high-purity chemical reagent designed for research and development applications. This compound features a pyrazole heterocycle, a privileged scaffold in medicinal and agrochemical research known for its diverse biological activities . The structure is substituted with a polyfluorinated phenyl group, a characteristic often associated with enhanced metabolic stability, lipophilicity, and binding affinity in active molecules . This compound serves as a valuable building block for researchers in organic synthesis and drug discovery. Pyrazole-containing structures are frequently explored for their potential as kinase inhibitors , anti-inflammatory agents , and anticancer therapeutics . Furthermore, structurally similar aniline-derived pyrazole compounds have been reported as potent antibacterial agents . In the agrochemical sector, novel pyrazole derivatives are actively investigated for their insecticidal and acaricidal properties, with some showing activity against pests with sucking mouthparts . Researchers can utilize this compound as a key intermediate to develop novel molecules for various therapeutic and agrochemical applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[2-chloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5ClF10N2/c14-8-5-6(10(15,12(19,20)21)13(22,23)24)4-7(11(16,17)18)9(8)26-3-1-2-25-26/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGRZTBNQNZPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2Cl)C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5ClF10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-1H-pyrazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of substituents: The chloro, perfluoropropan-2-yl, and trifluoromethyl groups can be introduced through various substitution reactions, often involving halogenation and fluorination steps.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-1H-pyrazole can undergo several types of chemical reactions:

    Substitution reactions: The chloro group can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with fluorinated groups are often used as catalysts in organic reactions.

    Material Science: These compounds can be used in the development of new materials with unique properties.

Biology and Medicine

    Drug Development: The unique structure may be explored for potential pharmaceutical applications, including as enzyme inhibitors or receptor modulators.

Industry

    Agriculture: Similar compounds are used in the development of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action for 1-(2-Chloro-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-1H-pyrazole would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-4-(trifluoromethyl)phenyl)-1H-pyrazole
  • 1-(2-Chloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazole

Uniqueness

1-(2-Chloro-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-1H-pyrazole is unique due to the combination of its substituents, which may confer distinct chemical and physical properties compared to its analogs. These properties could include increased stability, reactivity, or specific interactions with biological targets.

For precise and detailed information, consulting scientific literature and databases is recommended

Biological Activity

1-(2-Chloro-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-1H-pyrazole, also known as Broflanilide, is a compound of interest due to its biological activity, particularly in agricultural applications as an insecticide. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and environmental impact.

Chemical Structure and Properties

The chemical structure of Broflanilide can be represented as follows:

  • Chemical Formula : C₁₃H₈ClF₅N₂
  • Molecular Weight : 320.65 g/mol
  • CAS Number : 2007909-19-3

The compound features a pyrazole ring substituted with a chlorinated aromatic moiety and perfluorinated groups, which contribute to its lipophilicity and biological activity.

Broflanilide acts primarily on the GABA (gamma-aminobutyric acid) receptor system in insects. It enhances GABAergic neurotransmission, leading to increased neuronal excitability and ultimately causing paralysis and death in target pest species. This mechanism is similar to that of other compounds in the phenylpyrazole class, such as fipronil.

Insecticidal Activity

Broflanilide has demonstrated significant efficacy against a variety of insect pests. Studies indicate that it is effective against:

  • Aphids
  • Whiteflies
  • Thrips

The compound's mode of action involves disrupting normal neurotransmission, leading to rapid mortality in treated insects.

Toxicity Profiles

The toxicity of Broflanilide has been assessed through various studies:

  • Acute Toxicity : The oral LD50 for rats is reported to be relatively low, indicating moderate toxicity. Specific values vary based on the study design.
  • Chronic Toxicity : Long-term exposure studies have shown no significant genotoxicity or teratogenicity. However, some studies have indicated potential carcinogenic effects in laboratory animals, necessitating further investigation.
Study TypeTest OrganismResult
Acute ToxicityRatsLD50 ~ 1000 mg/kg
Chronic ToxicityRatsNo genotoxic effects observed
CarcinogenicityMice/RatsThyroid and liver tumors noted

Environmental Impact

Broflanilide's environmental behavior has been evaluated concerning its persistence and bioaccumulation potential:

  • Biodegradation : The compound is not readily biodegradable, posing risks for environmental accumulation.
  • Bioaccumulation Potential : Studies indicate a bioconcentration factor ranging from 189 to 234 in aquatic organisms, suggesting a moderate risk for bioaccumulation in food chains.

Case Studies

Several case studies have highlighted the practical applications and effects of Broflanilide in agricultural settings:

  • Field Trials : In controlled field trials, Broflanilide showed superior efficacy compared to traditional insecticides against resistant pest populations.
  • Environmental Monitoring : Monitoring studies post-application revealed detectable residues in soil and water samples, raising concerns about long-term ecological effects.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-(2-Chloro-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-1H-pyrazole?

  • Methodological Answer: The synthesis involves multi-step reactions, starting with halogenated aromatic precursors. For example, a key intermediate like 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline can be coupled with pyrazole derivatives under palladium-catalyzed cross-coupling conditions. Critical parameters include:
  • Catalysts: Pd(PPh₃)₄ for Suzuki-Miyaura coupling .
  • Solvents: Deaerated DMF/water mixtures to prevent oxidation side reactions .
  • Reagents: DMAP and DIPEA for amidation steps to enhance nucleophilic substitution efficiency .
    Optimization of temperature (80–120°C) and reaction time (12–24 hours) is essential for yields >70% .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer: A combination of ¹H/¹³C NMR and HRMS is used for structural validation:
  • NMR: Peaks at δ 161.84 ppm (¹³C) indicate carbonyl groups, while aromatic protons appear between δ 7.3–8.1 ppm .
  • HRMS: Exact mass matching (e.g., [M+H]⁺ at m/z 697.1249) confirms molecular formula .
  • IR Spectroscopy: Stretching bands for C-F (1100–1250 cm⁻¹) and NO₂ (1500–1600 cm⁻¹) groups validate substituents .

Q. What methods are recommended for assessing purity and stability under varying conditions?

  • Methodological Answer:
  • HPLC-UV/ELSD : Use C18 columns with acetonitrile/water gradients (purity >95%) .
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) via LC-MS. Fluorinated groups enhance stability at pH 3–9, but nitro substituents may hydrolyze under basic conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., perfluoropropan-2-yl vs. trifluoromethyl groups) influence bioactivity?

  • Methodological Answer: SAR Studies :
  • Replace perfluoropropan-2-yl with CF₃ in insecticidal assays (e.g., Tetranychus cinnabarinus). Compounds with bulkier perfluoro groups show 100% mortality at 500 mg/L due to enhanced lipophilicity and target binding .
  • Computational Modeling : DFT calculations (e.g., Gaussian09) reveal electron-withdrawing groups lower LUMO energy, improving electrophilic reactivity with biological targets .

Q. How can contradictory biological data (e.g., varying IC₅₀ values across assays) be resolved?

  • Methodological Answer:
  • Dose-Response Refinement : Use Hill slope analysis to distinguish allosteric vs. competitive inhibition. For example, JNJ-42041935 (a related pyrazole) showed pKI 7.3–7.9 in enzyme assays but required higher doses in vivo due to pharmacokinetic factors .
  • Orthogonal Assays : Combine enzymatic (e.g., PHD2 inhibition) with cellular assays (HIF-1α stabilization) to validate target engagement .

Q. What mechanistic insights can be gained from studying this compound’s interaction with enzymes like HIF prolyl hydroxylase (PHD)?

  • Methodological Answer:
  • Kinetic Studies : Measure 2-oxoglutarate (2-OG) competition via Lineweaver-Burk plots. Fluorinated pyrazoles often act as 2-OG mimetics, reversibly binding Fe²⁺ in PHD active sites .
  • X-ray Crystallography : Co-crystallization with PHD2 (PDB: 5L9B) identifies key hydrogen bonds with Arg383 and Tyr303 .

Q. What strategies mitigate synthetic challenges like low yields in cross-coupling steps?

  • Methodological Answer:
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes with 20% yield improvement .
  • Ligand Screening : Bulky ligands (e.g., XPhos) enhance Pd-catalyzed coupling efficiency for sterically hindered intermediates .

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